S-2-((3-(o-Tolyloxy)propyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((3-(o-Tolyloxy)propyl)amino)ethyl thiosulfate is an organic compound that contains sulfur, nitrogen, and oxygen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(o-Tolyloxy)propyl)amino)ethyl thiosulfate typically involves the reaction of o-tolyloxypropylamine with ethylene thiosulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((3-(o-Tolyloxy)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosulfate group to thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
S-2-((3-(o-Tolyloxy)propyl)amino)ethyl thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of S-2-((3-(o-Tolyloxy)propyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular processes. It may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to S-2-((3-(o-Tolyloxy)propyl)amino)ethyl thiosulfate include:
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
- S-(2-([3-(phenylsulfanyl)propyl]amino)ethyl) hydrogen thiosulfate
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the o-tolyloxy group, which may confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
21224-74-8 |
---|---|
Molekularformel |
C12H19NO4S2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]benzene |
InChI |
InChI=1S/C12H19NO4S2/c1-11-5-2-3-6-12(11)17-9-4-7-13-8-10-18-19(14,15)16/h2-3,5-6,13H,4,7-10H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
CFRWMEJHEPVPHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.